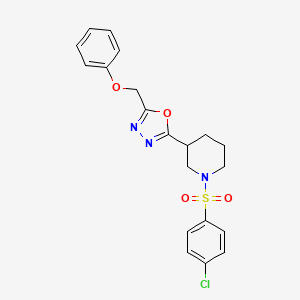

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole

Description

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS: 1171973-70-8) is a heterocyclic molecule with a molecular formula of C₂₀H₂₀ClN₃O₄S and a molecular weight of 433.9 g/mol . Its structure features a 1,3,4-oxadiazole core substituted at position 2 with a piperidin-3-yl group bearing a 4-chlorophenylsulfonyl moiety and at position 5 with a phenoxymethyl group.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4S/c21-16-8-10-18(11-9-16)29(25,26)24-12-4-5-15(13-24)20-23-22-19(28-20)14-27-17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRILHLUTVGMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to elucidate the biological activity of this compound through a comprehensive review of recent studies, including its synthesis, mechanisms of action, and pharmacological applications.

Synthesis

The synthesis of the compound involves several key steps, typically starting with the reaction of 4-chlorophenylsulfonyl chloride with piperidine derivatives to form intermediates that are further reacted to yield the final oxadiazole structure. The general synthesis route can be summarized as follows:

- Formation of Piperidine Derivative : 4-Chlorophenylsulfonyl chloride reacts with piperidine under controlled pH conditions.

- Oxadiazole Formation : The intermediate undergoes cyclization reactions with phenoxymethyl groups to form the oxadiazole ring.

The structural elucidation is often confirmed using techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the target compound. For instance, compounds structurally related to this compound have shown significant growth inhibition against various cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) at concentrations as low as .

Antimicrobial Activity

The compound exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship indicates that modifications in the piperidine and oxadiazole moieties can enhance antibacterial efficacy .

Enzyme Inhibition

Another significant aspect of its biological activity is its role as an enzyme inhibitor . The compound has been tested for its inhibitory effects on acetylcholinesterase and urease. Notably, certain derivatives have shown IC50 values in the low micromolar range, indicating strong inhibitory potential .

Case Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated that a derivative of the target compound induced apoptosis in cancer cells through mitochondrial pathways. The study reported an increase in caspase activity and a decrease in mitochondrial membrane potential, suggesting a mechanism involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Screening

In a comparative study of various oxadiazole derivatives, the target compound was found to be among the most effective against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics .

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound binds effectively to specific amino acid residues in target proteins, influencing their function.

- Induction of Apoptosis : The anticancer activity is primarily attributed to the induction of programmed cell death via intrinsic pathways.

- Antimicrobial Action : The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole typically involves multiple steps that include the formation of piperidine derivatives and subsequent reactions to introduce the oxadiazole ring. For instance, a related synthesis pathway involves the reaction of piperidine with sulfonyl chloride derivatives followed by cyclization to form the oxadiazole structure . The general procedure can be summarized as follows:

- Formation of Piperidine Derivative : A piperidine compound is reacted with a sulfonyl chloride under basic conditions to yield a sulfonamide intermediate.

- Oxadiazole Formation : The sulfonamide is then subjected to cyclization with appropriate reagents (e.g., hydrazine derivatives) to form the 1,3,4-oxadiazole ring.

- Final Modifications : Additional functional groups can be introduced through various organic reactions to achieve the desired phenoxymethyl substitution.

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities:

Anticancer Activity

Numerous studies have shown that 1,3,4-oxadiazoles possess significant anticancer properties. For example, derivatives of this class have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer), with some compounds achieving growth inhibition rates exceeding 95% at low concentrations . Mechanistic studies suggest that these compounds may inhibit critical pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

The antimicrobial activity of 1,3,4-oxadiazoles has been extensively documented. Compounds in this class have shown effectiveness against a variety of bacterial and fungal strains. The broad-spectrum activity is attributed to their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .

Anti-inflammatory and Analgesic Effects

Beyond anticancer and antimicrobial activities, 1,3,4-oxadiazoles have been investigated for their anti-inflammatory and analgesic properties. Certain derivatives have been reported to reduce inflammation in animal models and alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity. The results indicated that specific modifications enhanced their potency against cancer cell lines by promoting apoptosis and inhibiting tumor growth factors like VEGF .

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial efficacy of synthesized oxadiazole derivatives against resistant strains of bacteria. The findings revealed that certain compounds exhibited MIC values lower than those of traditional antibiotics, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Anticancer Activity

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) () exhibit potent anticancer activity against CNS, breast, prostate, and leukemia cell lines at 10⁻⁵ M, with growth inhibition percentages of 98.74% and 95.37%, respectively. These compounds share the 4-chlorophenyl group at position 2 but differ at position 5 (fluorophenyl vs. methoxyphenyl). In contrast, the target compound’s phenoxymethyl group at position 5 may modulate solubility or target affinity, though direct anticancer data for the target compound are lacking .

Another analog, 2-(2-chloroquinolin-3-yl)-5-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole (88), demonstrated 96.86% growth inhibition against SNB-75 (CNS cancer) .

Table 1: Anticancer Oxadiazole Derivatives

Antibacterial and Pesticidal Activity

The sulfonyl-containing oxadiazole 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole () showed superior antibacterial activity against Xanthomonas pathogens (EC₅₀: 0.17–1.98 µg/mL) compared to bismerthiazol and thiodiazole copper. The target compound’s 4-chlorophenylsulfonyl-piperidine group may enhance membrane penetration or enzyme inhibition, though its pesticidal efficacy remains unstudied .

In , 2-(butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (7d) demonstrated antibacterial activity, highlighting the role of sulfonyl-piperidine moieties. However, the target compound’s phenoxymethyl group replaces the thioalkane chain, which could alter spectrum or potency .

Anti-inflammatory and Analgesic Activity

2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole derivatives () showed 59.5–61.9% anti-inflammatory activity in carrageenan-induced edema models, comparable to indomethacin (64.3%). The ketone linker in these compounds contrasts with the target’s sulfonyl-piperidine group, suggesting divergent binding modes .

Another analog, 2-(4-chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole (), exhibited anti-inflammatory activity through COX-2 inhibition, emphasizing the importance of bulky aryl groups at position 5 . The target’s phenoxymethyl group may offer similar steric effects but with improved metabolic stability.

Central Nervous System (CNS) Activity

The electron-withdrawing nitro and chloro groups at C2/C5 enhance CNS activity. The target compound’s sulfonyl-piperidine group may provide similar electronic effects but with distinct pharmacokinetic profiles .

Structural Analogues with Modified Substituents

- 2-(4-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS: 1210199-49-7, ) replaces the target’s 4-chlorophenylsulfonyl-piperidine with a methylsulfonyl-piperidine and fluorophenyl group. This reduces molecular weight (325.36 vs. 433.9) and may alter target selectivity .

- 2-(1-AdaMantyl)-5-substituted-1,3,4-oxadiazoles () use adamantane instead of piperidine, enhancing lipophilicity and anti-inflammatory activity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step procedures, including:

- Sulfonylation of piperidine derivatives : Reacting 4-chlorophenylsulfonyl chloride with a piperidin-3-yl precursor under basic conditions (e.g., triethylamine in dichloromethane) .

- Oxadiazole ring formation : Cyclization via hydrazide intermediates using POCl₃ or carbodiimide coupling agents .

- Phenoxymethyl substitution : Introducing the phenoxymethyl group via nucleophilic substitution or Mitsunobu reactions . Characterization is performed using ¹H/¹³C-NMR, LC-MS , and elemental analysis to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C-NMR : To verify substituent positions and purity (e.g., sulfonyl and oxadiazole protons appear as distinct singlets) .

- LC-MS : For molecular weight confirmation and detecting impurities .

- FT-IR : To identify functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity?

Initial evaluation involves:

- In vitro cytotoxicity assays : Testing against cancer cell lines (e.g., MCF7, PC-3) using MTT or SRB assays at concentrations ranging from 10⁻⁶ to 10⁻⁴ M .

- Enzyme inhibition studies : Assessing interactions with targets like kinases or phosphatases via fluorescence-based assays .

- Molecular docking : Preliminary screening against protein databases (e.g., PDB) to predict binding affinities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

SAR studies require:

- Variation of substituents : Synthesizing analogs with modified sulfonyl, phenoxymethyl, or oxadiazole groups to assess impact on bioactivity .

- Computational modeling : Using tools like AutoDock or Schrödinger Suite to predict binding modes and affinity trends .

- Correlation of physicochemical properties : LogP, polar surface area, and hydrogen-bonding capacity with activity data .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Cell line heterogeneity : Validate results across multiple cell types (e.g., SF-295 vs. leukemia models) .

- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability .

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to rule out false negatives .

Q. What mechanistic insights can be gained from molecular docking and enzyme inhibition assays?

- Docking : Predict interactions with residues in active sites (e.g., hydrogen bonds with sulfonyl groups or π-π stacking with oxadiazole) .

- Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots and IC₅₀ values .

- Combined approaches : Validate docking predictions with mutagenesis studies (e.g., alanine scanning) .

Q. How can analytical methods be optimized for quantifying this compound in complex matrices?

Advanced quantification involves:

- HPLC-MS/MS : Using C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) for high sensitivity .

- Calibration curves : Spiked samples in biological fluids (plasma, tissue homogenates) to determine recovery rates .

- Stability testing : Assess degradation under varying pH, temperature, and light exposure .

Q. What crystallographic techniques confirm the compound’s 3D structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.